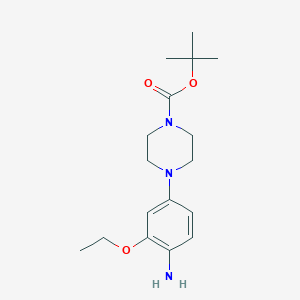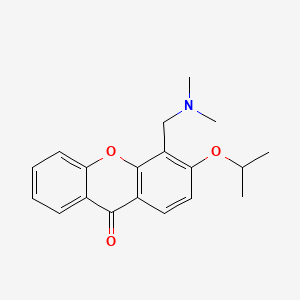
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom and a cyclopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent at the 3-position.
Introduction of the Cyclopropylamino Group: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative.
Reduction to Propan-1-ol: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups to yield various reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the pyridine ring.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of a cyclopropylamino group.
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a cyclopropylamino group.
3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a cyclopropylamino group.
Uniqueness
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
3-(2-chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-9(2-1-6-13-11)10(5-7-15)14-8-3-4-8/h1-2,6,8,10,14-15H,3-5,7H2 |
Clé InChI |
XSWGLTITCBFDQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCO)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)



![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
